![molecular formula C20H22Cl2FN3O3S2 B2714055 Tcmdc-142800 CAS No. 1216879-69-4](/img/structure/B2714055.png)
Tcmdc-142800
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Overview
Description
Tcmdc-142800 is a small molecule that has been gaining attention in the scientific community for its potential applications in various fields. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose metabolism. In
Scientific Research Applications
- A related compound, TCMDC-125133, containing a quinazolinedione core, demonstrated potent antimalarial activity and low toxicity .
- Researchers have explored novel derivatives of TCMDC-142800, optimizing its structure for improved efficacy against Plasmodium falciparum, the parasite responsible for malaria .
- TCMDC-124223 showed high stability and binding energy in the RBD, suggesting potential applications in targeting specific receptors .
Antimalarial Activity
Targeting Receptor Binding Domains (RBD)
Structure-Activity Relationship (SAR) Exploration
Mechanism of Action
Target of Action
Tcmdc-142800 primarily targets the protein kinase PfCLK3 in the malarial parasite Plasmodium falciparum . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
Tcmdc-142800 interacts with PfCLK3, inhibiting its function . The interaction occurs between the kinase hinge region peptide backbone and the azaindole via two H-bonds . This interaction disrupts the normal function of PfCLK3, which is crucial for the correct assembly and catalytic activity of spliceosomes .
Biochemical Pathways
The inhibition of PfCLK3 by Tcmdc-142800 affects the RNA splicing pathway in the malarial parasite . PfCLK3, along with other members of the PfCLK family, plays a key role in the processing of parasite RNA . Therefore, the inhibition of PfCLK3 disrupts the normal RNA splicing process, affecting the survival and development of the parasite .
Pharmacokinetics
The compound is described as a promising hit for a medicinal chemistry program to develop as a preclinical lead . This suggests that it has been found to have suitable properties for further development, which would typically include acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of Tcmdc-142800’s action is the disruption of RNA splicing in the malarial parasite, which is essential for its survival . This leads to the death of the parasite, making Tcmdc-142800 a potential antimalarial drug .
properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)sulfonylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O3S2.ClH/c1-13-4-9-16(21)19-18(13)23-20(29-19)25(11-10-24(2)3)17(26)12-30(27,28)15-7-5-14(22)6-8-15;/h4-9H,10-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJERZFXZIYWZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN(C)C)C(=O)CS(=O)(=O)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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